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Compound of Interest

Compound Name: Boc-3,5-diiodo-L-tyrosine

Cat. No.: B558194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and

application of N-Boc-3,5-diiodo-L-tyrosine, a critical building block in peptide synthesis and

drug discovery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for

the selective incorporation of the bulky, functionalized diiodotyrosine residue into peptide

sequences, which is of significant interest for developing novel therapeutics, radiolabeled

tracers, and tools for chemical biology.

Introduction to Boc-Protected Diiodotyrosine
3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring amino acid that serves as a fundamental

precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1]

In the realm of medicinal chemistry and peptide science, the incorporation of DIT into peptides

can impart unique properties, including conformational constraints, increased metabolic

stability, and the potential for halogen bonding. Furthermore, the presence of iodine atoms

provides a handle for radiolabeling, making DIT-containing peptides valuable in diagnostic

imaging.

To successfully incorporate DIT into a growing peptide chain during solid-phase peptide

synthesis (SPPS), its α-amino group must be temporarily protected to prevent unwanted side

reactions. The Boc group is a cornerstone of one of the two primary SPPS strategies (Boc/Bzl

and Fmoc/tBu). It is stable under a range of conditions but can be cleanly removed with
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moderate acid, typically trifluoroacetic acid (TFA), ensuring the integrity of most other protecting

groups used for amino acid side chains.[2]

Synthesis of N-Boc-3,5-diiodo-L-tyrosine
The synthesis of N-Boc-3,5-diiodo-L-tyrosine is most effectively achieved through a two-step

process: first, the protection of the α-amino group of L-tyrosine with the Boc anhydride,

followed by the regioselective iodination of the aromatic ring.

Step 1: Boc Protection

Step 2: Di-iodination

L-Tyrosine

Boc-L-Tyrosine

(Boc)2O, K2CO3
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Aq. NH3
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Synthesis workflow for N-Boc-3,5-diiodo-L-tyrosine.

Experimental Protocols
Protocol 2.1.1: Synthesis of N-Boc-L-tyrosine[3]
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In a flask, dissolve potassium carbonate (K₂CO₃, 9.12 g, 66.0 mmol) in a 1:1 mixture of

deionized water and dioxane (100 mL).

Cool the solution to 0°C in an ice bath.

Add L-tyrosine (4.00 g, 22.0 mmol) to the cooled solution with stirring.

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 4.80 g, 22.0 mmol) in dioxane (30 mL)

dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

The next day, add deionized water (100 mL) to the mixture.

Carefully acidify the solution to pH 4 by the dropwise addition of a saturated aqueous

solution of potassium bisulfate (KHSO₄).

Extract the product into ethyl acetate (3 x 100 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

remove the solvent under reduced pressure.

The product, N-Boc-L-tyrosine, is obtained as a yellow oil and can be used in the next step

without further purification.

Protocol 2.1.2: Synthesis of N-Boc-3,5-diiodo-L-tyrosine (Adapted from the iodination of L-

tyrosine[4])

Dissolve N-Boc-L-tyrosine (e.g., 5.62 g, 20.0 mmol) in dilute aqueous ammonia in a reaction

flask and cool the solution to below 5°C in an ice bath.

Slowly add a solution of iodine monochloride (ICl, 2.0 equivalents) dropwise to the vigorously

stirred reaction mixture. Maintain the temperature below 5°C throughout the addition.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench any excess ICl by adding a small amount of aqueous sodium

thiosulfate solution until the characteristic iodine color disappears.
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Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of

approximately 5-6 to precipitate the product.

Collect the white to off-white precipitate by filtration.

Wash the product thoroughly with cold deionized water and dry under vacuum.

Quantitative Data and Characterization
The following tables summarize the expected quantitative data for the synthesis and the

physical properties of the key compounds.

Table 1: Synthesis Reaction Data

Step Reaction
Starting
Material

Key
Reagents

Solvent
Typical
Yield

Referenc
e

1
Boc

Protection
L-Tyrosine

(Boc)₂O,

K₂CO₃

Dioxane /

H₂O
94% [3]

2
Di-

iodination

N-Boc-L-

tyrosine

Iodine

Monochlori

de

Aqueous

NH₃

>80%

(estimated)
[4]

Table 2: Physical and Spectroscopic Characterization Data
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Optical
Rotation
[α]²⁰D
(c=1,
Dioxane)

Key ¹H
NMR
Signals (δ
ppm)

Key ¹³C
NMR
Signals (δ
ppm)

L-Tyrosine C₉H₁₁NO₃ 181.19 >300 (dec.)

-11.0°

(c=5, 5M

HCl)

7.19 (d,

2H), 6.90

(d, 2H),

3.94 (t,

1H), 3.20-

3.05 (m,

2H)

177.0,

157.7,

133.5,

129.5,

118.6,

58.8, 38.3

N-Boc-L-

tyrosine
C₁₄H₁₉NO₅ 281.30 133-135

+3.0° (c=2,

Acetic

Acid)

7.03 (d,

2H), 6.70

(d, 2H),

4.28 (m,

1H), 3.04-

2.81 (m,

2H), 1.39

(s, 9H)

174.2,

157.5,

157.4,

131.4,

116.3,

80.7, 57.1,

37.7, 28.6

3,5-Diiodo-

L-tyrosine
C₉H₉I₂NO₃ 432.98 204 (dec.) N/A

7.62 (s,

2H), 3.84

(t, 1H),

3.08-2.84

(m, 2H)

176.7,

155.0

(est.),

142.4,

138.0

(est.), 91.0,

58.8, 36.9

N-Boc-3,5-

diiodo-L-

tyrosine

C₁₄H₁₇I₂N

O₅
533.09 168-171 +40.0° ± 1°

~7.9 (s,

2H), ~4.3

(m, 1H),

~3.1-2.9

(m, 2H),

1.40 (s,

9H)

~174,

~157,

~155,

~143, ~91,

~81, ~57,

~37, ~28.6
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*Note: NMR data for L-Tyrosine and 3,5-Diiodo-L-tyrosine are from experimental values in D₂O

or DMSO.[1][5][6] Data for N-Boc-L-tyrosine is from experimental values in CD₃OD.[3] Data for

the final product, N-Boc-3,5-diiodo-L-tyrosine, is predicted based on the combination of

known shifts and supplier data.[7] Actual values may vary based on solvent and experimental

conditions.

Application in Solid-Phase Peptide Synthesis
(SPPS)
N-Boc-3,5-diiodo-L-tyrosine is a valuable reagent for incorporation into peptides using the

Boc/Bzl SPPS strategy. The general cycle involves the selective deprotection of the N-terminal

Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-

protected amino acid.
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General cycle for incorporating Boc-diiodotyrosine in SPPS.

Experimental Protocols
Protocol 3.1.1: N-terminal Boc Deprotection[1][8]

Swell the peptide-resin in dichloromethane (DCM).
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Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

Filter the solution.

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

Filter and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to

remove residual acid.

Protocol 3.1.2: Neutralization[1][8]

Wash the peptide-resin with N,N-dimethylformamide (DMF) (3x).

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM.

Agitate for 5 minutes and filter. Repeat this step.

Wash the resin with DMF (3x) to remove excess base.

Protocol 3.1.3: Coupling of N-Boc-3,5-diiodo-L-tyrosine[3][9][10]

Due to the steric bulk of the diiodo-tyrosine side chain, a highly efficient coupling reagent such

as HBTU or HATU is recommended to ensure complete reaction.

In a separate vessel, pre-activate N-Boc-3,5-diiodo-L-tyrosine (2-4 equivalents relative to

resin loading) by dissolving it with an equimolar amount of HBTU (or HATU) in DMF.

Add DIEA (2 equivalents relative to the amino acid) to the activation mixture.

Immediately add the activated amino acid solution to the neutralized peptide-resin.

Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be

necessary for this sterically hindered residue.[9]

Monitor the reaction for the disappearance of free amines using a qualitative method like the

Kaiser test.[8] If the test is positive, a second coupling may be required.
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Once coupling is complete, filter the solution and wash the resin thoroughly with DMF (3-5x)

and DCM (3-5x).

Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the final step is to cleave the peptide from the

solid support and remove any side-chain protecting groups. In the Boc/Bzl strategy, this is

typically achieved with strong, anhydrous acids like hydrogen fluoride (HF) or

trifluoromethanesulfonic acid (TFMSA).[11] This step must be performed with appropriate

safety precautions and specialized equipment. Scavengers (e.g., anisole, p-cresol) are added

to the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing

side reactions with sensitive residues like tryptophan and methionine.[11]

Biological Context: The Role of Diiodotyrosine
Diiodotyrosine is not merely a synthetic tool; it is a key node in thyroid hormone biosynthesis.

Understanding this pathway provides context for the biological relevance of this amino acid and

its derivatives. The process occurs in the thyroid gland's follicular cells.
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Role of diiodotyrosine in thyroid hormone biosynthesis.
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Iodide from the bloodstream is actively transported into the follicle cells and then into the

colloid. There, thyroid peroxidase (TPO) oxidizes iodide and incorporates it into tyrosine

residues on the thyroglobulin protein, first forming monoiodotyrosine (MIT) and then

diiodotyrosine (DIT).[3] TPO then catalyzes the coupling of these precursors: two DIT

molecules couple to form T4, and one MIT and one DIT molecule couple to form T3.[1] This

biological pathway highlights the fundamental importance of the diiodotyrosine structure in

endocrinology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3,5-Diiodo-L-tyrosine dihydrate(300-39-0) 1H NMR spectrum [chemicalbook.com]

3. benchchem.com [benchchem.com]

4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic
Scholar [semanticscholar.org]

5. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]

6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental)
(HMDB0000158) [hmdb.ca]

7. chemimpex.com [chemimpex.com]

8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. peptide.com [peptide.com]

11. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Boc Protecting
Group in Diiodotyrosine Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558194#understanding-the-boc-protecting-group-in-
diiodotyrosine]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Utilizing_Boc_DL_Phg_OH_with_HATU_and_HBTU_Coupling_Reagents.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3_5_-Diiodo-L-tyrosine
https://www.benchchem.com/product/b558194?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_5_-Diiodo-L-tyrosine
https://www.chemicalbook.com/SpectrumEN_300-39-0_1HNMR.htm
https://www.benchchem.com/pdf/Application_Notes_Utilizing_Boc_DL_Phg_OH_with_HATU_and_HBTU_Coupling_Reagents.pdf
https://www.semanticscholar.org/paper/Coupling-efficiencies-of-amino-acids-in-the-solid-Young-Huang/5099e1b6cebb013df17b8402c341204326d68c8f
https://www.semanticscholar.org/paper/Coupling-efficiencies-of-amino-acids-in-the-solid-Young-Huang/5099e1b6cebb013df17b8402c341204326d68c8f
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000327
https://hmdb.ca/spectra/nmr_one_d/1175
https://hmdb.ca/spectra/nmr_one_d/1175
https://www.chemimpex.com/products/03975
https://pubmed.ncbi.nlm.nih.gov/2134063/
https://pubmed.ncbi.nlm.nih.gov/2134063/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Coupling_Boc_L_Ile_OH_in_Solid_Phase_Peptide_Synthesis_SPPS.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/standard-coupling-procedures/
https://pubs.acs.org/doi/10.1021/jacs.5c17715
https://www.benchchem.com/product/b558194#understanding-the-boc-protecting-group-in-diiodotyrosine
https://www.benchchem.com/product/b558194#understanding-the-boc-protecting-group-in-diiodotyrosine
https://www.benchchem.com/product/b558194#understanding-the-boc-protecting-group-in-diiodotyrosine
https://www.benchchem.com/product/b558194#understanding-the-boc-protecting-group-in-diiodotyrosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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